N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Chemical Biology Lipid Signaling Post-translational Modification

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 477498-08-1) is a synthetic benzothiophene carboxamide derivative that functions as a dual inhibitor of acyl-protein thioesterases 1 and 2 (APT1/2). These enzymes are critical regulators of protein S-palmitoylation, a reversible post-translational modification essential for the membrane localization and function of oncogenic signaling proteins such as H-Ras and N-Ras.

Molecular Formula C18H13N3O3S2
Molecular Weight 383.44
CAS No. 477498-08-1
Cat. No. B2580089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
CAS477498-08-1
Molecular FormulaC18H13N3O3S2
Molecular Weight383.44
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])SCCC#N
InChIInChI=1S/C18H13N3O3S2/c19-8-3-9-25-16-5-2-1-4-14(16)20-18(22)17-11-12-10-13(21(23)24)6-7-15(12)26-17/h1-2,4-7,10-11H,3,9H2,(H,20,22)
InChIKeyQBRHOXUIADBTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide: A Dual APT1/2 Inhibitor for Lipid Signaling Research


N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 477498-08-1) is a synthetic benzothiophene carboxamide derivative that functions as a dual inhibitor of acyl-protein thioesterases 1 and 2 (APT1/2). These enzymes are critical regulators of protein S-palmitoylation, a reversible post-translational modification essential for the membrane localization and function of oncogenic signaling proteins such as H-Ras and N-Ras [1]. The compound is primarily utilized in chemical biology research to dissect palmitoylation dynamics and as a tool compound for target validation in oncology-focused drug discovery programs.

Procurement Risk: Why Generic Benzothiophene Carboxamides Cannot Substitute for 477498-08-1


The benzothiophene carboxamide scaffold is pharmacologically promiscuous, with subtle variations in the pendant aryl sulfide and nitro substituent locations profoundly shifting target engagement. For instance, closely related 5-nitrobenzo[b]thiophene-2-carboxamides have been optimized as IKK-2 inhibitors or COX-2 selective agents, while the specific 2-((2-cyanoethyl)thio)phenyl moiety present in this compound confers the unique dual APT1/APT2 inhibitory profile [1]. Substituting a generic analog introduces the risk of unintended kinase inhibition or loss of APT activity, invalidating hypothesis-driven experiments. The quantitative data below demonstrates that only this precise chemotype achieves the dual APT1/APT2 inhibition profile, making generic substitution a critical experimental risk.

Head-to-Head Quantitative Differentiation Evidence for 477498-08-1 vs. Structural Analogs


APT2 vs. APT1 Inhibitory Potency and Selectivity Profile

This compound exhibits a unique balanced dual inhibition of APT1 and APT2, a profile not shared by more selective APT inhibitors such as palmostatin B. Quantitative surface plasmon resonance (SPR) analysis revealed a KI of 730 nM for APT2 and 990 nM for APT1, yielding a selectivity ratio of approximately 1.4-fold [1]. In contrast, the prototypical benzothiophene carboxamide IKK-2 inhibitor (e.g., compound from patent US20060058522) shows no measurable APT activity at equivalent concentrations, highlighting the unique chemotype-driven target selectivity of 477498-08-1 [2].

Chemical Biology Lipid Signaling Post-translational Modification

5-Nitro Substitution Position Dictates Kinase Selectivity: Avoidance of IKK-2 Off-Target Activity

The 5-nitro substitution on the benzothiophene core is a critical determinant of target selectivity. While the patent literature extensively documents benzothiophene-2-carboxamides as potent IKK-2 inhibitors (IC50 values often in the low nanomolar range), the specific 5-nitro regioisomer in combination with the 2-((2-cyanoethyl)thio)phenyl amide side chain abolishes IKK-2 binding [1]. This is evidenced by the complete lack of NF-κB inhibition in cell-based reporter assays at concentrations up to 10 µM, whereas the prototype IKK-2 inhibitor (5-phenyl substituted analog) exhibits an IC50 of 15 nM in the same assay [1]. This represents a >600-fold window in functional selectivity.

Medicinal Chemistry Kinase Selectivity Inflammation

Solubility and Chemical Stability Advantage Over Thioester-Based APT Inhibitors

Unlike thioester-based APT inhibitors (e.g., palmostatin B) that are susceptible to hydrolysis and have limited aqueous stability, the thioether linkage in the 2-((2-cyanoethyl)thio)phenyl group of this compound provides superior chemical stability. Accelerated stability testing (pH 7.4, 37°C) demonstrated >90% remaining after 24 hours, compared to <50% for the thioester comparator [1]. Additionally, the compound achieves an aqueous solubility of 45 µM in PBS (pH 7.4), which is >10-fold higher than the typical unsubstituted benzothiophene carboxamide (solubility <5 µM) , facilitating reliable dose-response studies without organic co-solvents that can artifactually modulate palmitoylation.

Physicochemical Properties Assay Interference Compound Stability

Optimal Application Scenarios for 477498-08-1 Based on Verifiable Quantification


Simultaneous APT1/APT2 Inhibition in Live-Cell RAS Palmitoylation Dynamics Studies

The near-equimolar dual activity (APT2 KI = 730 nM; APT1 KI = 990 nM) makes this compound the only tool that effectively suppresses both depalmitoylase activities without requiring a cocktail of selective inhibitors. Researchers can use it at 1-2 µM in HeLa or MCF-7 cells over 6-24 hour treatments to achieve >90% inhibition of both enzymes, enabling clean gain-of-function studies on RAS palmitoylation levels and subsequent MAPK signaling outputs without compensatory APT activity confounding the results [1].

Negative Control for Benzothiophene Carboxamide Kinase Inhibitor Screens

Because this compound is completely devoid of IKK-2 inhibition (>600-fold selectivity window vs. the 5-phenyl analog from US20060058522), it serves as an ideal negative control in kinase inhibitor screening cascades using benzothiophene chemotypes. At concentrations up to 10 µM, it generates no NF-κB reporter signal, allowing assay teams to distinguish true kinase-dependent cellular phenotypes from off-target effects [1].

Long-Term (24h+) Cellular Palmitoylation Turnover Assays with Minimal Compound Degradation

The >90% stability at 24 hours in physiological buffer enables chronic treatment protocols (12-24h) required to observe turnover of long-half-life palmitoylated proteins such as PSD-95 or GAP-43. This contrasts with thioester-based inhibitors that require re-dosing every 4-6 hours, reducing media manipulation and improving data consistency [1].

Quote Request

Request a Quote for N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.